

Application Notes and Protocols for C10-200 in Cell Culture

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Compound of Interest

Compound Name: C10-200

Cat. No.: B15574644

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Introduction

C10-200 is a novel synthetic compound demonstrating significant potential as an anti-proliferative and pro-apoptotic agent in various cancer cell lines. These application notes provide detailed protocols for evaluating the efficacy of **C10-200** in cell culture, including cytotoxicity, effects on cell migration, and elucidation of its mechanism of action. The provided methodologies are intended to serve as a guide for researchers investigating the therapeutic potential of **C10-200**.

Data Presentation

Table 1: Cytotoxicity of C10-200 on Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM) after 48h Treatment
PANC-1	Pancreatic	2.5
MIA PaCa-2	Pancreatic	1.0
LNCaP	Prostate	17.9 nM[1][2]
TRAMP-C1A	Prostate	18.0 nM[1][2]
TRAMP-C2H	Prostate	17.0 nM[1][2]
MCF-7	Breast	5.2
MDA-MB-231	Breast	8.1

Table 2: Effect of C10-200 on Cell Cycle Distribution in PANC-1 Cells

Treatment	% of Cells in G0/G1 Phase	% of Cells in S Phase	% of Cells in G2/M Phase
Control (DMSO)	45.3%	35.1%	19.6%
C10-200 (2.5 μM)	68.2%	15.4%	16.4%

Table 3: Induction of Apoptosis by C10-200 in PANC-1 Cells

Treatment	% Apoptotic Cells (Annexin V Positive)
Control (DMSO)	5.2%
C10-200 (2.5 μM)	35.8%

Experimental Protocols

Cell Culture and Maintenance

Materials:

- PANC-1, LNCaP, or other desired cancer cell lines
- DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate Buffered Saline (PBS)
- 0.25% Trypsin-EDTA
- Cell culture flasks (T25 or T75)[3]
- Humidified incubator at 37°C with 5% CO₂

Protocol:

- Culture cells in T75 flasks with appropriate medium.
- Passage cells upon reaching 80-90% confluency.
- To passage, wash the cell monolayer with PBS, then add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C until cells detach.
- Neutralize trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.[3]
- Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cytotoxicity Assay (MTT Assay)

Materials:

- 96-well plates
- **C10-200** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Protocol:

- Seed cells into a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **C10-200** in culture medium.
- Remove the old medium from the wells and add 100 μ L of the **C10-200** dilutions. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 48 hours at 37°C.
- Add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 value, which is the concentration of **C10-200** that inhibits cell growth by 50%.

Wound Healing (Scratch) Assay for Cell Migration

Materials:

- 24-well plates
- 200 μ L pipette tip

Protocol:

- Seed cells in a 24-well plate and grow to a confluent monolayer.[\[4\]](#)
- Create a linear scratch in the monolayer using a sterile 200 μ L pipette tip.[\[4\]](#)
- Wash the wells with PBS to remove dislodged cells.[\[4\]](#)

- Add fresh medium containing **C10-200** at the desired concentration (e.g., 1 μ M and 2 μ M). Use DMSO as a control.[4]
- Capture images of the scratch at 0, 12, and 24 hours using a microscope.[4]
- Measure the width of the wound at different time points to quantify cell migration.[4]

Transwell Invasion Assay

Materials:

- 24-well Transwell inserts (8 μ m pore size)
- Matrigel

Protocol:

- Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
- Seed 5×10^4 cells in serum-free medium into the upper chamber of the insert.[4]
- Add medium containing 10% FBS as a chemoattractant to the lower chamber.[4]
- Add **C10-200** at the desired concentrations to both the upper and lower chambers.
- Incubate for 24 hours at 37°C.
- Remove non-invading cells from the top of the insert with a cotton swab.
- Fix and stain the invading cells on the bottom of the insert with crystal violet.
- Count the number of invading cells under a microscope.

Cell Cycle Analysis

Materials:

- 6-well plates

- Propidium Iodide (PI) staining solution
- Flow cytometer

Protocol:

- Seed cells in 6-well plates and treat with **C10-200** (e.g., 2.5 μ M) for 24 hours.
- Harvest cells by trypsinization and wash with PBS.
- Fix the cells in cold 70% ethanol and store at -20°C overnight.
- Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC)

Materials:

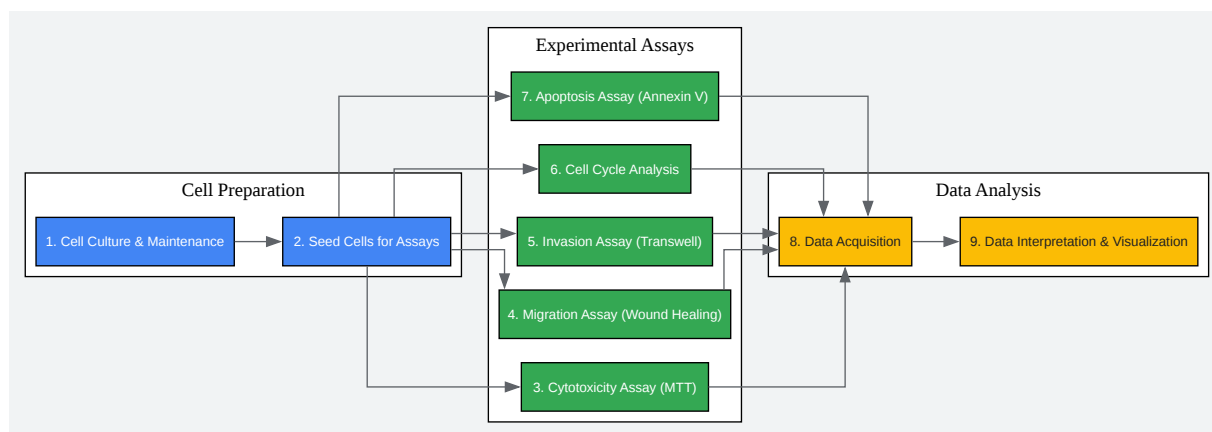
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Protocol:

- Seed cells in 6-well plates and treat with **C10-200** (e.g., 2.5 μ M) for 48 hours.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.

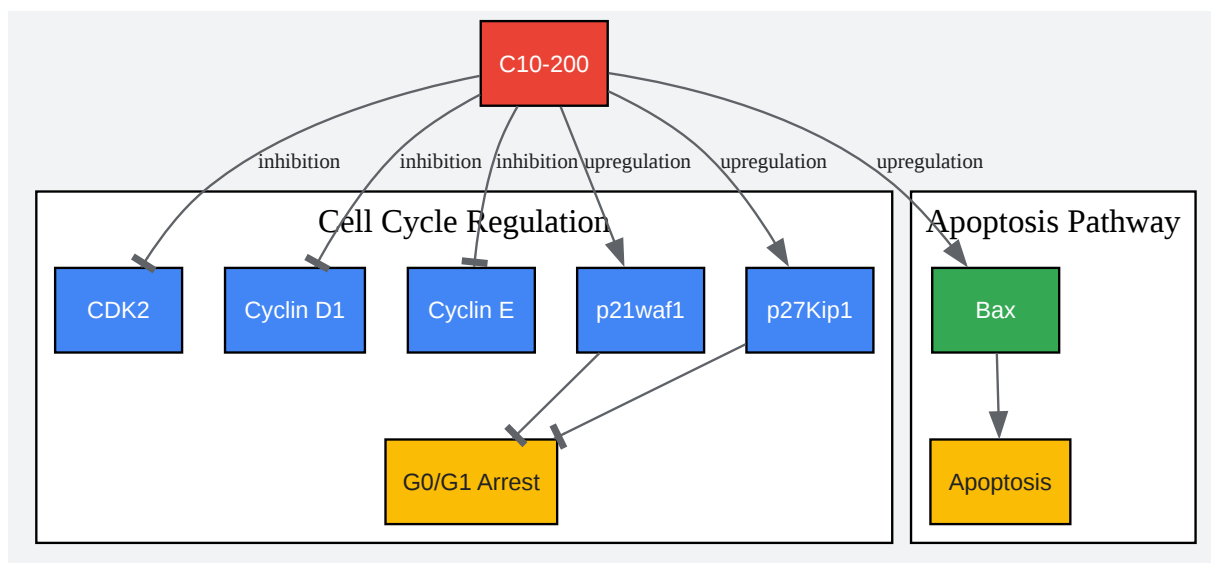
- Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations



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Caption: Experimental workflow for evaluating **C10-200**.



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Caption: Proposed signaling pathway for **C10-200**.

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